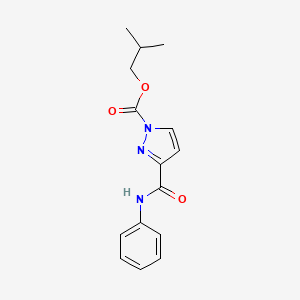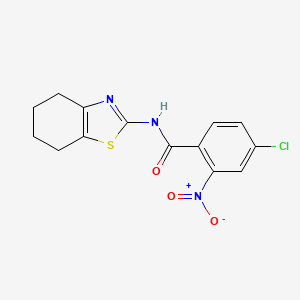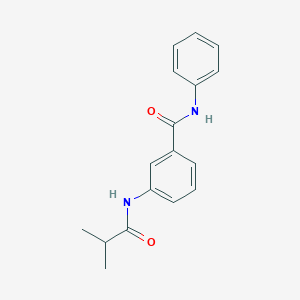
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea, also known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular metabolism.
Mecanismo De Acción
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allow for the activation of the kinase. AMPK activation leads to the inhibition of anabolic processes, such as protein synthesis and lipid synthesis, and the activation of catabolic processes, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to have various biochemical and physiological effects, including the inhibition of mTORC1 signaling, the activation of autophagy, and the induction of apoptosis in cancer cells. In diabetes, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose homeostasis. In cardiovascular diseases, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has several advantages for lab experiments, including its high potency and selectivity for AMPK activation. However, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has some limitations, including its poor solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research on N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea, including the development of more potent and selective AMPK activators, the investigation of the role of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea in other diseases, and the development of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea-based therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea and to determine its potential side effects and toxicity in vivo.
In conclusion, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea is a small molecule with significant potential for therapeutic applications in various diseases. Its activation of AMPK has been shown to have various biochemical and physiological effects, including the inhibition of anabolic processes and the activation of catabolic processes. Further research is needed to fully understand the potential of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea and to develop it into a viable therapeutic option.
Métodos De Síntesis
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of N-isobutyl-N-(2,3-dimethoxybenzyl)urea with cyclohexylisocyanate in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain pure N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea.
Aplicaciones Científicas De Investigación
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to inhibit the growth and proliferation of cancer cells by activating AMPK. In diabetes, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cardiovascular diseases, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to protect against myocardial ischemia-reperfusion injury.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[(2,3-dimethoxyphenyl)methyl]-1-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-15(2)13-22(20(23)21-17-10-6-5-7-11-17)14-16-9-8-12-18(24-3)19(16)25-4/h8-9,12,15,17H,5-7,10-11,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHZVXSSKULFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C(=CC=C1)OC)OC)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)




